molecular formula C8H12ClNO2S B7948268 Methyl (2S)-2-amino-3-(thiophen-3-yl)propanoate hydrochloride

Methyl (2S)-2-amino-3-(thiophen-3-yl)propanoate hydrochloride

Cat. No.: B7948268
M. Wt: 221.71 g/mol
InChI Key: OGXZQDVQMMXIGM-FJXQXJEOSA-N
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Description

Methyl (2S)-2-amino-3-thiophen-3-ylpropanoate;hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur

Properties

IUPAC Name

methyl (2S)-2-amino-3-thiophen-3-ylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)4-6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXZQDVQMMXIGM-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CSC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CSC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(thiophen-3-yl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of (2S)-2-amino-3-thiophen-3-ylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-thiophen-3-ylpropanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-thiophen-3-ylpropanoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(thiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The amino group may form hydrogen bonds with target proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing a thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.

    Phenylpropanoic acids: Compounds like (2S)-2-methyl-3-phenylpropanoic acid.

Uniqueness

Methyl (2S)-2-amino-3-thiophen-3-ylpropanoate;hydrochloride is unique due to the presence of both an amino acid moiety and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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